molecular formula C10H18O3 B2539022 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 1429421-99-7

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B2539022
CAS RN: 1429421-99-7
M. Wt: 186.251
InChI Key: UOFVEPKQZXHQSB-UHFFFAOYSA-N
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Description

“2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid” is a chemical compound with the CAS Number: 1429421-99-7 . It has a molecular weight of 186.25 and its IUPAC name is 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature recommended for this compound is 4°C .

Scientific Research Applications

properties

IUPAC Name

2,2,6,6-tetramethyloxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFVEPKQZXHQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 2,2,6,6-tetramethyl-tetrahydro-pyran-4-one (3.00 g, 19.20 mmol), p-toluenesulfonylmethyl isocyanide (4.90 g, 24.96 mmol), and t-butanol (3.06 mL, 32.64 mmol) in 75 mL dimethoxyethane at 0° C. was added potassium t-butoxide (5.38 g, 48.01 mmol) at such a rate that the temperature did not increase above 10° C. After addition was complete the mixture was allow to attain RT and then heated at 35° C. overnight. The mixture was then cooled to RT and 50 mL of diethyl ether was added and the mixture was filtered. The filtrate was concentrated and redissolved in 50 mL of diethyl ether and filtered to remove the ppt. The filtrate was again concentrated and then dissolved in 50 mL of 2.25 M KOH and refluxed overnight. The mixture was cooled and washed with 2×50 mL of DCM. The pH of the aqueous layer was then adjusted to 2 with conc HCl and the product extracted with EtOAc (2×50 mL). The organic phase was dried over Na2SO4, filtered and concentrated to give 2.85 g (80%) of the title compound as an off-white solid which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
80%

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